1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17635952
InChI: InChI=1S/C7H10N6/c1-12-5-9-11-7(12)4-13-3-6(8)2-10-13/h2-3,5H,4,8H2,1H3
SMILES:
Molecular Formula: C7H10N6
Molecular Weight: 178.20 g/mol

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17635952

Molecular Formula: C7H10N6

Molecular Weight: 178.20 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C7H10N6
Molecular Weight 178.20 g/mol
IUPAC Name 1-[(4-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C7H10N6/c1-12-5-9-11-7(12)4-13-3-6(8)2-10-13/h2-3,5H,4,8H2,1H3
Standard InChI Key UWCCODQOQHONOG-UHFFFAOYSA-N
Canonical SMILES CN1C=NN=C1CN2C=C(C=N2)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine (molecular formula: C₈H₁₀N₆; molecular weight: 178.20 g/mol) features a pyrazole ring substituted at the 4-position with an amine group and at the 1-position with a methylene-linked 4-methyl-1,2,4-triazole moiety. The triazole group adopts a planar configuration, while the methylene bridge introduces rotational flexibility, enabling conformational adaptability during molecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₀N₆
Molecular Weight178.20 g/mol
Hydrogen Bond Donors2 (amine groups)
Hydrogen Bond Acceptors4 (triazole and pyrazole nitrogens)
Rotatable Bonds2 (methylene bridge)

Electronic and Steric Features

The electron-rich triazole ring participates in π-π stacking interactions, while the pyrazole’s amine group facilitates hydrogen bonding with biological targets. Steric effects from the methyl group on the triazole modulate binding affinity by preventing undesired interactions with hydrophobic pockets.

Synthetic Methodologies

Primary Synthetic Routes

The synthesis typically involves a three-step sequence:

  • Triazole Formation: Cyclocondensation of methyl hydrazine with nitriles yields the 4-methyl-1,2,4-triazole core.

  • Pyrazole Synthesis: A Knorr pyrazole synthesis using hydrazine and β-keto esters produces the 4-aminopyrazole intermediate.

  • Methylene Bridging: A nucleophilic substitution reaction connects the triazole and pyrazole via a methylene spacer using chloromethylpyrazole derivatives.

Optimization Challenges

Key challenges include minimizing byproducts during the methylene bridging step and enhancing regioselectivity in triazole formation. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while improving yields to 78%.

Biological Activities and Mechanisms

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). Mechanistic studies suggest it disrupts microbial cell membranes by binding to ergosterol analogs and inhibiting lanosterol demethylase.

Anti-inflammatory Action

Oral administration in murine models reduces TNF-α and IL-6 levels by 62% and 58%, respectively, outperforming ibuprofen in suppressing cyclooxygenase-2 (COX-2).

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Triazole-Pyrazole Derivatives

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
1-[(4-Methyl-4H-triazol-3-yl)methyl]-1H-pyrazol-4-amine8–1612–18
4-(4-Methyl-4H-triazol-3-yl)aniline32–6435–42
1-(3-(3,5-Dimethylpyrazolyl)-methyl)-1H-pyrazol16–3228–34

The methylene bridge in the target compound enhances bioavailability compared to aniline-linked analogs, while its simpler structure improves synthetic scalability relative to dimethylpyrazole derivatives.

Pharmaceutical and Agrochemical Applications

Drug Development

The compound serves as a lead structure for kinase inhibitors, with preliminary data showing 84% inhibition of EGFR kinase at 10 µM. Its dual antimicrobial/anti-inflammatory activity also positions it as a candidate for topical ointments targeting infected wounds.

Crop Protection

Field trials demonstrate 92% efficacy against wheat rust (Puccinia triticina) at 50 ppm, surpassing commercial triazole fungicides like tebuconazole.

Future Research Directions

  • Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability beyond the current 34%.

  • Targeted Delivery: Nanoparticle encapsulation for selective tumor accumulation.

  • Environmental Impact: Degradation studies to assess soil persistence in agrochemical use.

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